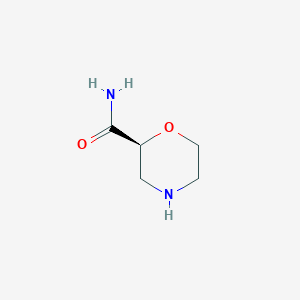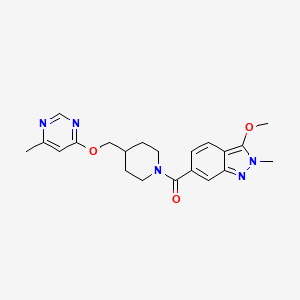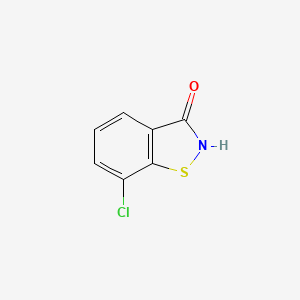![molecular formula C11H10Cl2N2O B2679368 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 568557-48-2](/img/structure/B2679368.png)
1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as DMHP, is a synthetic compound that belongs to the class of pyrazolones. It has been the subject of extensive research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including those structurally similar to "1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one," has been extensively studied. These compounds are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyrazole chemistry. For instance, one study describes the synthesis and structural characterization of isostructural thiazoles with pyrazolone frameworks, providing insights into their crystalline forms and confirming their structures through single crystal diffraction methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biomedical Applications
Research into pyrazole derivatives reveals potential biomedical applications, including anti-cancer properties. A notable study synthesizes new pyrazole compounds, examining their electronic structure, physico-chemical properties, and potential as anti-cancer agents through docking analysis. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment (Thomas et al., 2019).
Antimicrobial and Anticancer Agents
Further research into novel pyrazole derivatives has highlighted their antimicrobial and anticancer activities. These studies synthesize compounds from pyrazole carboxylates, demonstrating significant in vitro activity against microbial strains and cancer cells. Such findings suggest the value of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Electrochemical Studies
The electrochemical properties of pyrazolone derivatives have been investigated, offering insights into their potential industrial and biomedical applications. One study focuses on the synthesis, characterization, and electrochemical study of a Cu(II) complex with a pyrazolone ligand, exploring its square planar geometry and potential as a molecular probe or in catalysis (Nakum & Jadeja, 2018).
Crystal Structure Analysis
Crystal structure analysis of pyrazolone derivatives offers valuable information on their molecular configurations, facilitating the design of compounds with specific properties. Studies detail the crystal and molecular structure of pyrazolone compounds, aiding in understanding their physical properties and potential applications in various fields (Kamani et al., 2019).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit key enzymes and bind with high affinity to multiple receptors .
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Related compounds have shown a variety of biological activities, suggesting a broad spectrum of potential effects .
Action Environment
The environmental fate of similar compounds has been studied .
生化学分析
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not yet understood
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7-4-11(16)15(14-7)6-8-2-3-9(12)5-10(8)13/h2-3,5H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZIZMWGAJRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)


![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
